molecular formula C9H14Cl2N6 B2396958 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride CAS No. 2044927-38-8

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride

Cat. No.: B2396958
CAS No.: 2044927-38-8
M. Wt: 277.15
InChI Key: ZGHHXYJMSRFZOS-UHFFFAOYSA-N
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Description

“1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride” is a chemical compound with the CAS Number: 2044927-38-8 . It has a molecular weight of 277.16 . The IUPAC name for this compound is 3-(1-methyl-1H-imidazol-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N6.2ClH/c1-14-5-7(11-6-14)9-13-12-8-4-10-2-3-15(8)9;;/h5-6,10H,2-4H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Antibacterial and Antifungal Properties

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride and its derivatives have shown significant antimicrobial activity. Studies have confirmed their potent antibacterial and antifungal effects, suggesting potential applications in treating infections caused by various microorganisms, including Gram-negative and Gram-positive bacteria, and yeast-like fungi (Hassan, 2013), (Mallisetty et al., 2022), (Prakash et al., 2011).

Antioxidant and Anticancer Activities

Some derivatives have been synthesized and evaluated for their in vitro antioxidant properties. Compounds like 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have exhibited significant antioxidant activity. Additionally, certain compounds have shown promising anticancer activities, particularly against HepG2 cells, indicating potential therapeutic applications in cancer treatment (Sunil et al., 2010).

Synthesis and Structural Elaboration

Research has been focused on the synthesis and structural modification of this compound to explore its various biological properties. New derivatives have been synthesized, characterized, and their potential applications in medicinal chemistry due to their diverse biological properties have been highlighted. This includes the synthesis of novel heterocyclic compounds with the this compound moiety and evaluating their biological activities (Bassyouni et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

Given its complex structure, it likely interacts with its target(s) in a unique manner that alters the function of the target protein .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Based on its structure, it may be involved in a variety of cellular processes .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Result of Action

It has been suggested that it may have potential anti-tumor activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

Properties

IUPAC Name

3-(1-methylimidazol-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.2ClH/c1-14-5-7(11-6-14)9-13-12-8-4-10-2-3-15(8)9;;/h5-6,10H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHHXYJMSRFZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=NN=C3N2CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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